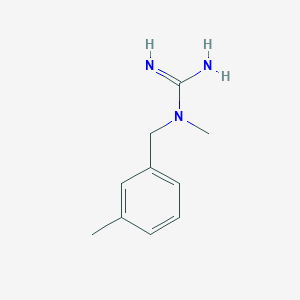
N-methyl-N-(3-methylbenzyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(3-methylbenzyl)guanidine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
N-methyl-N-(3-methylbenzyl)guanidine exhibits significant biological activity, particularly in modulating enzyme activities and receptor interactions. Its mechanism of action involves binding to specific molecular targets, which can influence the activity of enzymes or receptors, potentially leading to therapeutic effects.
Interaction with Biological Targets
Research indicates that this compound can interact with various biological macromolecules. For instance, it has been shown to affect transcriptional regulation by interacting with transcription factors such as FOXO3. This interaction is crucial because FOXO3 plays a significant role in cancer cell survival and resistance to chemotherapy. Techniques like nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize these interactions, elucidating binding sites and affinities.
Potential as a Therapeutic Agent
The compound's unique substitution pattern contributes to its distinctive pharmacological properties. Similar compounds have been explored for their potential as inhibitors in cancer therapy, particularly targeting pathways associated with tumor growth and chemoresistance . The ability of this compound to inhibit FOXO3-induced gene transcription suggests its potential as a therapeutic agent in oncology.
Optimization Techniques
In industrial settings, continuous flow reactors can be utilized to optimize reaction conditions and enhance yield. Automated systems for reagent addition and reaction parameter control improve efficiency during production, making it scalable for commercial applications.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Study on FOXO3 Inhibition : A recent study demonstrated that compounds similar to this compound can inhibit FOXO3 transcriptional activity in cancer cells at low micromolar concentrations. This inhibition was linked to enhanced antitumor immune responses .
- Receptor Binding Studies : Research has shown that the guanidino group in this compound significantly contributes to receptor binding energy across various receptors, including opioid receptors. This finding highlights its potential as a lead compound for developing new analgesics or neuroactive drugs .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Binding Affinity |
|---|---|---|
| This compound | FOXO3 inhibitor; potential cancer therapeutic | Moderate affinity for multiple receptors |
| (4-propoxy)phenylpyrimidinylguanidine | FOXO3 inhibitor; more potent than parent compound | Submicromolar range |
| Other guanidines | Various activities; less specificity | Variable; often lower than this compound |
This table illustrates the comparative potency and specificity of this compound against other compounds with similar structures.
Eigenschaften
CAS-Nummer |
915922-39-3 |
|---|---|
Molekularformel |
C10H15N3 |
Molekulargewicht |
177.25 |
IUPAC-Name |
1-methyl-1-[(3-methylphenyl)methyl]guanidine |
InChI |
InChI=1S/C10H15N3/c1-8-4-3-5-9(6-8)7-13(2)10(11)12/h3-6H,7H2,1-2H3,(H3,11,12) |
InChI-Schlüssel |
PDENMHYOJXECID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN(C)C(=N)N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN(C)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















